molecular formula C20H21F2NO3S B2534101 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 1705759-93-8

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No. B2534101
CAS RN: 1705759-93-8
M. Wt: 393.45
InChI Key: GACKWYUCXFZWMZ-UHFFFAOYSA-N
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Description

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone, also known as DFTZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFTZ belongs to the class of compounds known as thiazepanes, which have been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. In

Scientific Research Applications

Organic Synthesis and Fluorination

Research in organic synthesis has demonstrated methods for enhancing the photostability and spectroscopic properties of fluorophores through fluorination. The synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones involves nucleophilic aromatic substitution reactions. This approach yields precursors to fluorinated analogues of known fluorophores, which are highly fluorescent with tunable absorption and emission spectra (Woydziak, Fu, & Peterson, 2012).

Material Science

In material science, the development of crosslinkable fully aromatic poly(aryl ether ketone)s has been reported. These materials exhibit excellent thermal stability and increased glass transition temperatures upon curing. The synthesis involves a novel bisphenol monomer and copolymerization with macrocycles of aryl ether ketone (Yue et al., 2007).

Analytical Chemistry

Analytical methods have been developed for the detection of environmental contaminants, including benzophenones and benzotriazoles, which are used as UV filters and stabilizers. These compounds, known for their estrogenic activity, have been analyzed in sediment and sewage sludge samples using advanced techniques (Zhang et al., 2011).

properties

IUPAC Name

1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO3S/c1-25-17-4-2-3-5-18(17)26-13-20(24)23-9-8-19(27-11-10-23)15-12-14(21)6-7-16(15)22/h2-7,12,19H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACKWYUCXFZWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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